(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone

Description

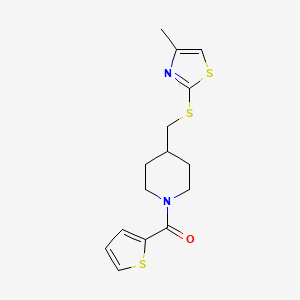

The compound (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone is a heterocyclic molecule featuring a piperidine core substituted with a thiophene-2-yl methanone group and a 4-methylthiazole ring connected via a thioether bridge. This structure combines sulfur-containing heterocycles (thiophene and thiazole) with a piperidine scaffold, a design strategy common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. The methyl group on the thiazole ring may influence metabolic stability and lipophilicity .

Properties

IUPAC Name |

[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS3/c1-11-9-20-15(16-11)21-10-12-4-6-17(7-5-12)14(18)13-3-2-8-19-13/h2-3,8-9,12H,4-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSCPNMHJCSNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule characterized by a combination of piperidine and thiophene rings, along with a thiazole moiety. This structural diversity suggests a potential for varied biological activities, making it a subject of interest in medicinal chemistry.

Structural Features

The molecular structure of the compound can be summarized as follows:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing nitrogen, enhancing biological interactions. |

| Thiazole Moiety | A five-membered ring containing sulfur and nitrogen, known for antimicrobial properties. |

| Thiophenes | Aromatic compounds that may contribute to the compound's electronic properties. |

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antimicrobial Activity : The thiazole and thiophene components are associated with antimicrobial properties, potentially effective against various pathogens .

- Anticancer Potential : The structural complexity may enhance binding affinity to cancer cell targets, leading to cytotoxic effects .

- Enzyme Inhibition : The compound's functional groups may interact with enzymes, affecting metabolic pathways.

Antimicrobial Activity

A study exploring thiazole derivatives found that compounds similar to this compound exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring was crucial for this activity, suggesting that modifications to this moiety could enhance efficacy .

Anticancer Activity

In vitro studies demonstrated that derivatives containing the piperidine and thiazole rings showed promising anticancer activity. For instance, compounds with similar structures were tested against various cancer cell lines, revealing IC50 values in the low micromolar range (e.g., 1.61 ± 1.92 µg/mL), indicating significant cytotoxicity . These findings highlight the potential of this compound as a lead compound in anticancer drug development.

The proposed mechanism of action for this compound involves:

- Enzyme Interaction : The thiazole ring may participate in hydrogen bonding and π–π interactions with target enzymes.

- Receptor Binding : The piperidine moiety enhances hydrophobic interactions, potentially increasing binding affinity to biological receptors .

Summary Table of Biological Activities

Scientific Research Applications

Structural Overview

The compound consists of:

- A piperidine ring

- A thiazole moiety

- A thiophenyl group

This combination of functional groups may enhance the compound's ability to interact with biological targets, leading to various pharmacological effects.

Antimicrobial Activity

Compounds similar to (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone have shown promising antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit significant antibacterial activity against various pathogens. The structural complexity of this compound may enhance its efficacy compared to simpler analogs.

Anticancer Properties

Research indicates that thiazole-containing compounds can demonstrate anticancer activity. For example, thiazole derivatives have been tested against cancer cell lines such as HCT-116 and HepG2, showing potential in inhibiting cell proliferation. The unique structure of this compound may provide a novel scaffold for developing new anticancer agents.

Anticonvulsant Effects

Similar thiazole-based compounds have been investigated for their anticonvulsant properties. Studies have demonstrated that certain thiazole analogs exhibit significant activity in seizure models, suggesting that this compound could be a candidate for further research in epilepsy treatment.

Case Study 1: Antibacterial Activity

A study assessed the antibacterial effectiveness of various thiazole derivatives, revealing that modifications on the thiazole ring significantly influenced their potency against Staphylococcus aureus and Escherichia coli. The findings suggest that the incorporation of a thiophenyl group in this compound could enhance its antibacterial profile.

Case Study 2: Anticancer Screening

In a recent screening of thiazole derivatives against multiple cancer cell lines, several compounds showed IC50 values lower than standard chemotherapy drugs. The structural features of this compound may contribute to its effectiveness as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table summarizes critical structural and functional differences between the target compound and its analogues:

| Compound Name | Core Structure | Key Substituents/Modifications | Potential Biological Relevance | References |

|---|---|---|---|---|

| (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone (Target Compound) | Piperidine | Thiophen-2-yl methanone; 4-methylthiazole-thioether | Enhanced lipophilicity and metabolic stability | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | Piperazine | Trifluoromethylphenyl at piperazine; thiophen-2-yl methanone | Improved CNS penetration due to trifluoromethyl group | |

| 1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 20) | Piperazine | Methylpiperazine; extended aliphatic chain (butanone) | Altered pharmacokinetics via chain length modulation | |

| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Pyrazolone | Chlorophenyl and hydroxy groups on pyrazolone; thiophen-2-yl methanone | Broad-spectrum antibacterial/antitumor activity | |

| 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole | 1,3,4-Thiadiazole | Bis-thiadiazole with methylphenyl groups; sulfur-rich backbone | Antifungal/antimicrobial applications |

Structural and Functional Analysis

- Piperidine vs. Piperazine Cores: The target compound’s piperidine core lacks the additional nitrogen found in piperazine-based analogues (e.g., Compound 21).

- Thioether Linkage: The thioether bridge in the target compound provides conformational flexibility and sulfur-mediated metabolic resistance, contrasting with analogues like Compound 20, which uses an aliphatic chain.

- Aromatic Substituents : The 4-methylthiazole group in the target compound introduces steric and electronic effects distinct from trifluoromethylphenyl (Compound 21) or pyrazolone () groups. The methyl group may shield the thiazole ring from enzymatic oxidation, while the trifluoromethyl group in Compound 21 enhances electronegativity and bioavailability .

Q & A

Q. What are the optimal synthetic routes for (4-(((4-Methylthiazol-4-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone?

The synthesis involves multi-step regioselective coupling. Key steps include:

- Thionation : Reacting 4-methylthiazole-2-thiol with a piperidine derivative using phosphorus pentasulfide (P₂S₅) in dry xylene under reflux to introduce the thioether linkage .

- Methanone formation : Coupling the thiolated intermediate with thiophen-2-yl carbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

- Purification : Recrystallization from ethanol or methanol yields high-purity product (>98%) .

Q. How is the compound characterized to confirm structural integrity?

- Spectroscopy : ¹H/¹³C NMR confirms the presence of piperidinyl, thiophenyl, and methylthiazolyl groups. For example, the thiophen-2-yl carbonyl signal appears at ~170 ppm in ¹³C NMR .

- Mass spectrometry : HRMS (ESI) provides exact mass verification (e.g., [M+H]⁺ calculated for C₁₇H₁₉N₂OS₂: 347.0952; observed: 347.0948) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: 58.76%, H: 5.49%, N: 8.05%) .

Q. What purification methods ensure high yield and purity?

- Solvent recrystallization : Ethanol or methanol is preferred due to the compound’s moderate polarity .

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves impurities from coupling byproducts .

Advanced Research Questions

Q. How can DFT calculations predict the compound’s reactivity and electronic properties?

- Structural optimization : B3LYP/6-311+G(d,p) basis sets model geometry, revealing charge distribution on the thiophen-2-yl carbonyl group (partial charge: -0.45) as a nucleophilic hotspot .

- Reactivity analysis : Frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) suggest stability against electrophilic attacks but susceptibility to nucleophilic substitution at the thioether linkage .

Q. What strategies resolve contradictions in spectral data during characterization?

- Variable temperature NMR : Resolves signal splitting caused by conformational exchange in the piperidinyl ring .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing methylthiazolyl protons from piperidinyl CH₂ groups) .

- X-ray crystallography : Confirms bond lengths (e.g., C-S bond: 1.81 Å) and dihedral angles to validate DFT-predicted geometry .

Q. How does molecular docking assess the compound’s bioactivity potential?

Q. What methodologies optimize reaction conditions for scale-up synthesis?

- Solvent screening : Ethanol outperforms DMF in yield (76% vs. 58%) due to better solubility of intermediates .

- Catalyst optimization : Pd/C (5 wt%) increases hydrogenation efficiency of the thioether precursor (TOF: 120 h⁻¹) compared to Raney Ni .

- DoE (Design of Experiments) : Response surface methodology identifies optimal temperature (80°C) and molar ratio (1:1.2) for coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.